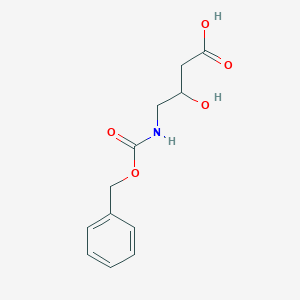

![molecular formula C16H19NO2 B113114 (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol CAS No. 85803-44-7](/img/structure/B113114.png)

(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

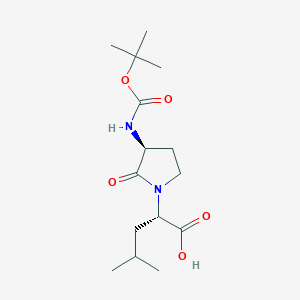

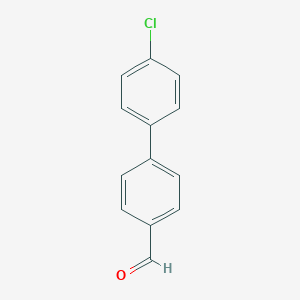

The compound “(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol” is an organic compound containing an amino group (-NH2), a phenylmethoxy group (a benzene ring attached to a methoxy group -OCH3), and a propanol group (a three-carbon chain with an alcohol group -OH). The “(S)” indicates the stereochemistry of the compound, meaning it has a specific spatial arrangement of its atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely show the spatial arrangement of the functional groups around the carbon backbone. The presence of the “(S)” in the name suggests that the compound has chirality, meaning it cannot be superimposed on its mirror image .Chemical Reactions Analysis

The compound contains several functional groups (amino, phenylmethoxy, and propanol) that could potentially undergo a variety of chemical reactions. For example, the amino group might participate in acid-base reactions, the phenylmethoxy group in electrophilic aromatic substitution reactions, and the propanol group in oxidation-reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of polar functional groups (like the amino and propanol groups in this compound) would likely make the compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique

Immunological Applications

(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol and its derivatives have been explored for immunosuppressive activities. A study on 2-substituted 2-aminopropane-1,3-diols, which are structurally related, demonstrated their potential in decreasing lymphocyte count and prolonging the survival of rat skin allografts. These compounds, including the (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol structure, showed that the length of the alkyl side chain and the position of the phenyl ring are crucial for their immunosuppressive efficacy. This suggests potential applications in organ transplantation and autoimmune disease management (Kiuchi et al., 2000).

Antimalarial Applications

Another research focused on derivatives of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, specifically 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, and found them to have significant antimalarial properties. This study noted a correlation between increasing antimalarial potency and decreasing size and electron donation of the phenyl ring substituents. The findings indicate potential use in antimalarial therapies (Werbel et al., 1986).

Neuroprotective Applications

In the context of neurological disorders, a derivative of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, (2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-{4-[4-(4-fluorobenzyl) phenyl]-1-piperazinyl}-2-propanol, showed remarkable antioxidant and neuroprotective properties. This compound effectively reduced neuronal damage and inflammation following cerebral ischemia, suggesting its use in stroke management and neuroprotection (Kotani et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-phenylmethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c17-15(11-18)10-13-6-8-16(9-7-13)19-12-14-4-2-1-3-5-14/h1-9,15,18H,10-12,17H2/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWCCGZZBDIDCB-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

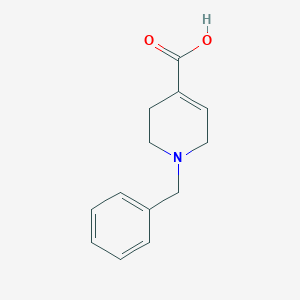

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)

![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)